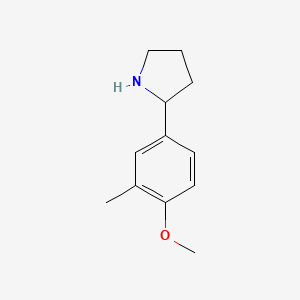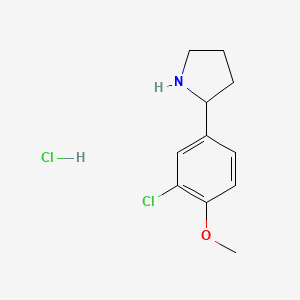
2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H22N2O4 It is a derivative of aniline, featuring a pyrrolidine ring attached to the aniline nitrogen and two methyl groups at the 2 and 5 positions of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2,5-dimethylaniline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.
化学反応の分析
Types of Reactions
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methyl groups and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.
科学的研究の応用
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethylaniline: Lacks the pyrrolidine ring, making it less versatile in certain reactions.
N-(Pyrrolidin-2-ylmethyl)aniline: Does not have the methyl groups at the 2 and 5 positions, affecting its reactivity and properties.
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline: The base compound without the dioxalate salt form.
Uniqueness
2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to the presence of both the pyrrolidine ring and the dioxalate salt form, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-10-5-6-11(2)13(8-10)15-9-12-4-3-7-14-12;2*3-1(4)2(5)6/h5-6,8,12,14-15H,3-4,7,9H2,1-2H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXJOTCTXNXFPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)



![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)





methanone](/img/structure/B1356268.png)



